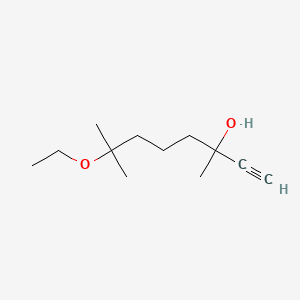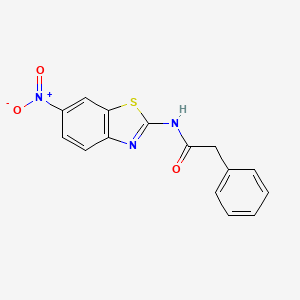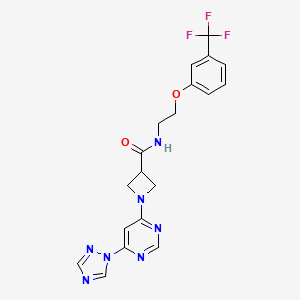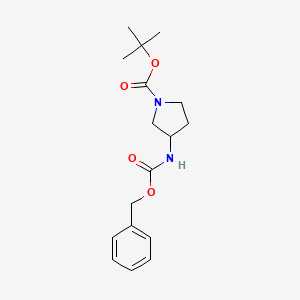
1-Boc-3-Cbz-aminopyrrolidine
Vue d'ensemble
Description
Applications De Recherche Scientifique
1-Boc-3-Cbz-Aminopyrrolidine is widely used in scientific research, particularly in:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Biological Studies: It is used in the study of enzyme mechanisms and protein interactions.
Industrial Applications: While its primary use is in research, it can also be used in the production of fine chemicals and intermediates.
Méthodes De Préparation
The synthesis of 1-Boc-3-Cbz-Aminopyrrolidine involves multiple steps, typically starting with the protection of the amino group of pyrrolidine. The tert-butoxycarbonyl (Boc) group is introduced using tert-butyl dicarbonate in the presence of a base such as triethylamine. The carbobenzyloxy (Cbz) group is then added using benzyl chloroformate. The reaction conditions often involve solvents like dichloromethane and temperatures ranging from 0°C to room temperature .
Industrial production methods for this compound are not widely documented, but the laboratory synthesis routes are well-established and can be scaled up for larger quantities.
Analyse Des Réactions Chimiques
1-Boc-3-Cbz-Aminopyrrolidine undergoes various chemical reactions, including:
Deprotection Reactions: The Boc group can be removed using strong acids like trifluoroacetic acid, while the Cbz group can be removed via catalytic hydrogenation using palladium on carbon and hydrogen gas.
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, forming new bonds with electrophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to deprotection and substitution.
Common reagents used in these reactions include trifluoroacetic acid, palladium on carbon, and hydrogen gas. The major products formed depend on the specific reaction conditions and reagents used.
Mécanisme D'action
The mechanism of action of 1-Boc-3-Cbz-Aminopyrrolidine is primarily related to its role as a protecting group in organic synthesis. The Boc and Cbz groups protect the amino group from unwanted reactions, allowing for selective reactions at other sites on the molecule. The Boc group can be removed under acidic conditions, while the Cbz group can be removed via hydrogenation .
Comparaison Avec Des Composés Similaires
1-Boc-3-Cbz-Aminopyrrolidine is unique due to the presence of both Boc and Cbz protecting groups. Similar compounds include:
1-Boc-3-aminopyrrolidine: Lacks the Cbz group and is used for simpler protection strategies.
3-(Boc-amino)pyrrolidine: Another variant with only the Boc group.
1-Cbz-3-aminopyrrolidine: Contains only the Cbz group and is used in different synthetic routes.
These compounds are used based on the specific requirements of the synthetic route and the desired protection strategy.
Propriétés
IUPAC Name |
tert-butyl 3-(phenylmethoxycarbonylamino)pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4/c1-17(2,3)23-16(21)19-10-9-14(11-19)18-15(20)22-12-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLSYDQGCKDPQPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
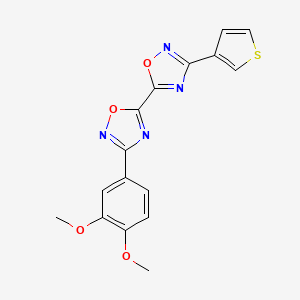
![3-(4-methoxyphenyl)-9-(4-methylbenzyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2419835.png)

![N-(5-PHENYL-1,2,4-THIADIAZOL-3-YL)-2-[(5-PHENYL-1,3,4-OXADIAZOL-2-YL)SULFANYL]ACETAMIDE](/img/structure/B2419840.png)
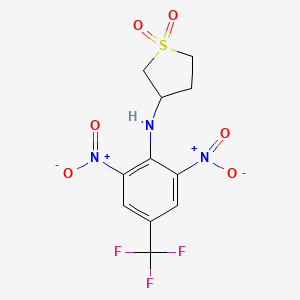
![N-(4-chloro-3-fluorophenyl)-2-(8-methoxy-6-methyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide](/img/structure/B2419845.png)


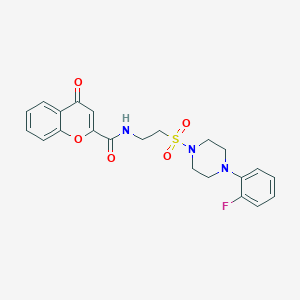
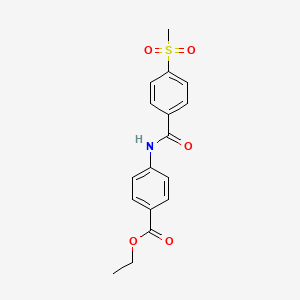
![N-(3,5-dimethylphenyl)-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide](/img/structure/B2419852.png)
